molecular formula C21H23NO10 B13862200 (1R)-2,3-Dihydro-N-2-propen-1-yl-1H-inden-1-amine Ethanedioate

(1R)-2,3-Dihydro-N-2-propen-1-yl-1H-inden-1-amine Ethanedioate

Cat. No.: B13862200
M. Wt: 449.4 g/mol
InChI Key: XNOVFZQMJSRWNJ-XNNXUJPDSA-N
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Description

(1R)-2,3-Dihydro-N-2-propen-1-yl-1H-inden-1-amine Ethanedioate is a chemical compound with a complex structure that includes an indene backbone and a propenylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,3-Dihydro-N-2-propen-1-yl-1H-inden-1-amine Ethanedioate typically involves the reaction of 2,3-dihydro-1H-inden-1-amine with propenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,3-Dihydro-N-2-propen-1-yl-1H-inden-1-amine Ethanedioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an indene derivative with additional oxygen-containing functional groups, while reduction may produce a more saturated compound.

Scientific Research Applications

(1R)-2,3-Dihydro-N-2-propen-1-yl-1H-inden-1-amine Ethanedioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-2,3-Dihydro-N-2-propen-1-yl-1H-inden-1-amine Ethanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide
  • Theophylline Related Compound D

Uniqueness

(1R)-2,3-Dihydro-N-2-propen-1-yl-1H-inden-1-amine Ethanedioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C21H23NO10

Molecular Weight

449.4 g/mol

IUPAC Name

[(3R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C21H23NO10/c1-10(23)29-9-15-17(30-11(2)24)18(31-12(3)25)16(21(28-4)32-15)22-19(26)13-7-5-6-8-14(13)20(22)27/h5-8,15-18,21H,9H2,1-4H3/t15?,16?,17-,18?,21+/m0/s1

InChI Key

XNOVFZQMJSRWNJ-XNNXUJPDSA-N

Isomeric SMILES

CC(=O)OCC1[C@@H](C(C([C@@H](O1)OC)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C

Origin of Product

United States

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